molecular formula C19H17ClN2O4S B2551095 6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1226450-80-1

6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2551095
CAS RN: 1226450-80-1
M. Wt: 404.87
InChI Key: FOTBRCAUQPVTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a derivative of the benzothiadiazine class. While the provided papers do not directly discuss this specific compound, they do provide insights into the general class of benzothiadiazine dioxides and their biological activities. For instance, derivatives of benzothiadiazine dioxides have been shown to have potential biological activities, including the modulation of ATP-sensitive potassium channels and antitumor effects .

Synthesis Analysis

The synthesis of benzothiadiazine dioxide derivatives typically involves the reaction of chlorosulfonyl compounds with various nucleophiles. Paper and describe the regioselective heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines, leading to the formation of 1,2,4-benzothiadiazine 1,1-dioxides. Although the specific synthesis of this compound is not detailed, the methods described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiadiazine dioxides is characterized by a benzothiadiazine core with various substituents that can significantly affect the compound's biological activity and selectivity. The presence of a chlorine atom, as seen in the 6-chloro derivatives, is a common feature in this class of compounds . The specific electronic and steric effects of the diethoxyphenyl group in the compound of interest would likely influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiadiazine dioxides can undergo various chemical reactions depending on their substituents. The papers provided do not detail the chemical reactions of the specific compound , but they do suggest that the reactivity can be modulated by different substituents at key positions on the benzothiadiazine ring . For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's ability to interact with biological molecules or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine dioxides, such as solubility, stability, and melting point, are influenced by their molecular structure. The specific properties of this compound would depend on the nature of its substituents and the overall molecular conformation. While the papers do not provide data on the physical and chemical properties of this exact compound, they do indicate that modifications to the benzothiadiazine core can lead to significant changes in these properties .

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to 6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, showcasing their antibacterial activity through a one-pot, three-component reaction facilitated by magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions (Rostamizadeh et al., 2013). This emphasizes the potential for related compounds in developing new antimicrobial agents.

Anticancer Activity

The exploration of benzothiazine derivatives for anticancer applications has led to the discovery of compounds with significant potency. Brzozowski and Sa̧zewski (2005) synthesized a series of 6-chloro-1,4,2-benzodithiazine 1,1-dioxide derivatives, with one derivative showing remarkable activity against the leukemia CCRF-CEM cell line, indicating the potential of such compounds in cancer therapy (Brzozowski & Sa̧zewski, 2005).

Synthetic Chemistry and Further Biological Applications

The versatility of benzothiazine and its derivatives extends to synthetic chemistry, where they serve as key intermediates in the synthesis of various biologically active compounds. Khandelwal et al. (2013) discussed the synthesis of 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines and their derivatives, highlighting their antimicrobial and anthelmintic activity. This study underscores the synthetic utility of benzothiazine derivatives and their potential in generating compounds with diverse biological activities (Khandelwal et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzothiazine derivatives exhibit pharmaceutical properties, such as anti-inflammatory, antibacterial, and antiviral activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

6-chloro-4-(2,5-diethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-3-25-14-6-7-18(26-4-2)16(10-14)22-12-15(11-21)27(23,24)19-8-5-13(20)9-17(19)22/h5-10,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTBRCAUQPVTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.